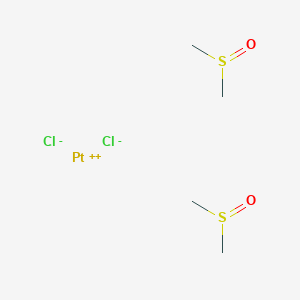
cis-Dichlorobis(dimethylsulfoxido)platinum(II)
Descripción
cis-Dichlorobis(dimethylsulfoxido)platinum(II): is a platinum complex with the chemical formula C4H12Cl2O2PtS2. This compound is known for its use as a catalyst in various chemical reactions, including the methylation of polyfluorinated aryl imines and methane oxidation. It is identified as an effective C-F activation precatalyst .
Propiedades
Número CAS |
22840-91-1 |
|---|---|
Fórmula molecular |
C4H12Cl2O2PtS2 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
dichloroplatinum;methylsulfinylmethane |
InChI |
InChI=1S/2C2H6OS.2ClH.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
KDADQDWVKZJTDQ-UHFFFAOYSA-L |
SMILES |
CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
CS(=O)C.CS(=O)C.Cl[Pt]Cl |
Sinónimos |
is(dimethylsulfoxide) dichloroplatinum(II) DDMS-DCP didimethylsulfoxide dichloroplatinum(II) |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(dimethylsulfoxido)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:
K2[PtCl4]+2(CH3)2SO→cis−[PtCl2((CH3)2SO)2]+2KCl
The reaction is usually conducted at room temperature, and the product is obtained as yellow crystals .
Industrial Production Methods: Industrial production methods for cis-Dichlorobis(dimethylsulfoxido)platinum(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(dimethylsulfoxido)platinum(II) can undergo substitution reactions where the dimethyl sulfoxide ligands are replaced by other ligands such as phosphines or amines.
Oxidation Reactions: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction Reactions: It can also undergo reduction reactions, especially when exposed to reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation Reactions: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include complexes like cis-Dichlorobis(triphenylphosphine)platinum(II) or cis-Dichlorobis(pyridine)platinum(II).
Oxidation Reactions: Products vary depending on the oxidizing agent used.
Reduction Reactions: Reduced platinum complexes are formed.
Aplicaciones Científicas De Investigación
cis-Dichlorobis(dimethylsulfoxido)platinum(II) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its platinum content, which is known for its cytotoxic properties.
Mecanismo De Acción
The mechanism of action of cis-Dichlorobis(dimethylsulfoxido)platinum(II) involves its ability to coordinate with various ligands and participate in catalytic cycles. The platinum center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The dimethyl sulfoxide ligands can be displaced by other ligands, allowing the compound to participate in a variety of reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
Comparación Con Compuestos Similares
cis-Dichlorobis(triphenylphosphine)platinum(II): Similar in structure but with triphenylphosphine ligands instead of dimethyl sulfoxide.
cis-Dichlorobis(pyridine)platinum(II): Contains pyridine ligands instead of dimethyl sulfoxide.
cis-Dichlorobis(diethyl sulfide)platinum(II): Features diethyl sulfide ligands instead of dimethyl sulfoxide.
Uniqueness: cis-Dichlorobis(dimethylsulfoxido)platinum(II) is unique due to its specific ligand environment, which imparts distinct reactivity and catalytic properties. The presence of dimethyl sulfoxide ligands allows for unique interactions with substrates, making it an effective catalyst for certain reactions that other similar compounds may not facilitate as efficiently .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


